Cetyl vinyl ether
Overview
Description
Synthesis of Cetyl Vinyl Ether
The synthesis of this compound and related compounds has been explored through various methods. One efficient approach involves the reaction of alcohols with vinyl acetate under the influence of a catalytic amount of [Ir(cod)Cl]2 combined with Na2CO3, yielding alkyl vinyl ethers in good to excellent yields . Another method exploits 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent, allowing for the room-temperature synthesis of functionalized aryl vinyl ethers via a copper(II) acetate mediated coupling with substituted phenols .
Molecular Structure Analysis
The molecular structure of polymers derived from this compound reflects the monomer matrix, as evidenced by the optical birefringence of the polymers and their sharp melting points. The structure is maintained until the system is melted, indicating a strong relationship between the monomer and polymer structures .
Chemical Reactions Analysis
This compound undergoes solid-state polymerization, which can be cationic in nature. The polymerization kinetics differ depending on the phase of the this compound, with linear kinetics observed in solid crystalline states and accelerating kinetics in the smectic liquid crystalline state. This suggests that the polymer formed does not destroy but rather stabilizes the regular smectic structure .
Physical and Chemical Properties Analysis
This compound exhibits a smectic liquid crystalline state between its melting point and a lower phase transition temperature. Below this range, it transitions into different solid crystalline states. The degree of polymerization of the resulting polymers does not depend on polymerization parameters such as temperature or dose rate but is influenced by the perfection of the crystal sections from the viewpoint of polymerization linkage .
Relevant Case Studies
Case studies in the literature demonstrate the versatility of vinyl ethers in polymer synthesis. For instance, hydroxy-terminated telechelic poly(2-chloroethyl vinyl ether) with controlled molecular weights and narrow distributions was synthesized by a water-based end-capping reaction followed by end-group transformation . Additionally, amphiphilic tetraarmed star poly(vinyl ethers) with both hydrophobic and hydrophilic pendant groups were synthesized by coupling reactions with a tetrafunctional silyl enol ether, showcasing the ability to create complex polymer architectures . Sequence-controlled degradable polymers with precisely placed breakable bonds were also synthesized by controlled alternating cationic copolymerization of vinyl ethers and aldehydes, highlighting the potential for creating polymers with predetermined degradability .
Scientific Research Applications
1. Radiation-Induced Solid-State Polymerization
Cetyl vinyl ether exhibits unique properties in radiation-induced solid-state polymerization. It has a smectic liquid crystalline state and undergoes phase transitions at specific temperatures. Polymerizations in different states (liquid crystalline and solid crystalline) show varying kinetic curves. The polymers formed display optical birefringence and sharp melting points, reflecting the monomer's structure (Hardy et al., 1969).
2. Surface Films and Polymerization Behavior
Studies on surface films of this compound, particularly at the air/water interface, reveal insights into its behavior under different conditions like varying acidity. These studies help in understanding the monolayer properties and the influences of vinyl groups, contributing to knowledge in surface chemistry and polymer sciences (Tomlinson & Alexander, 1959).
3. Cationic Polymerization in Aqueous Media
Research on cationic polymerization of vinyl ethers, including derivatives similar to this compound, in aqueous media, opens new avenues in polymer chemistry. These studies provide insights into the mechanisms, rate, and environmental factors affecting polymerization, enhancing the understanding of polymer synthesis in different media (Zhang et al., 2019).
4. Alternating Copolymerization
Research into the photoinitiated copolymerization of this compound variants with other monomers such as chlorotrifluoroethylene showcases the potential for creating alternating copolymers with specific properties. This research is significant in developing new materials with desired chemical and physical characteristics (Gaboyard et al., 2002).
Safety and Hazards
Cetyl Vinyl Ether is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Vinyl Ethers, including Cetyl Vinyl Ether, have found numerous applications as key reagents in organic reactions . They have been extensively polymerized under cationic initiation to produce polymeric materials endowed with excellent properties used in various industrial applications such as adhesives, paints, coatings, and the synthesis of stimuli-sensitive materials . With the advancements in the synthesis and application of Vinyl Ethers, it is expected that they will continue to play a significant role in the development of custom-tailored polymers .
Mechanism of Action
Target of Action
Cetyl vinyl ether, also known as Vinyl cetyl ether, is primarily used in the synthesis of polymers . The primary targets of this compound are the monomers that are involved in the polymerization process .
Mode of Action
The compound interacts with its targets through a process known as cationic polymerization . This process involves the use of a catalyst to control the stereoselective polymerization of vinyl ether substrates . The catalyst and the chiral counterions designed in the process systematically bias the reactivity and chain-end stereochemical environment during cationic polymerization . This approach overrides conventional chain-end stereochemical bias to achieve catalyst-controlled stereoselective polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound involve the polymerization of vinyl ether substrates . The compound’s interaction with its targets leads to the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity .
Result of Action
The result of this compound’s action is the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity . These materials display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates by an order of magnitude, indicating their promise for next-generation engineering applications .
properties
IUPAC Name |
1-ethenoxyhexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKWYQGLUUPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061171 | |
Record name | Hexadecane, 1-(ethenyloxy)- | |
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Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16 deg C; [ChemIDplus] | |
Record name | Cetyl vinyl ether | |
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CAS RN |
822-28-6 | |
Record name | Cetyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-28-6 | |
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Record name | Cetyl vinyl ether | |
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Record name | Cetyl vinyl ether | |
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Record name | Hexadecane, 1-(ethenyloxy)- | |
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Record name | Hexadecane, 1-(ethenyloxy)- | |
Source | EPA DSSTox | |
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Record name | 1-vinyloxyhexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.359 | |
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Record name | CETYL VINYL ETHER | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WG4T76R4I | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Cetyl Vinyl Ether (CVE) in materials science?
A1: this compound is primarily used as a comonomer to modify the properties of Polyvinyl Chloride (PVC). [, , ] Studies have explored blends of PVC with a copolymer of vinyl chloride and this compound, demonstrating improved processing characteristics and physical properties. [, , ] For example, these blends exhibit higher fusion rates during processing, enhanced impact strength with the addition of impact modifiers, and a wider range of optimal processing conditions in injection molding. [, ]
Q2: How does the presence of this compound impact the melt viscosity of Polyvinyl Chloride (PVC) blends?
A2: Research indicates that incorporating this compound into PVC blends leads to a less temperature-dependent melt viscosity compared to pure PVC or lightly plasticized PVC compositions. [] This effect is particularly noticeable in blends with 25% to 75% copolymer content, where the flow activation energy remains constant. [] Microscopic observations and dynamic loss measurements suggest a two-phase structure in these blends, with the copolymer potentially encapsulating the flow units of the PVC and copolymer compatible mix during processing. []
Q3: Can you elaborate on the impact of this compound on the thermal stability of PVC blends during processing?
A3: Blends of PVC and a copolymer of vinyl chloride and this compound demonstrate enhanced heat stability during processing. [] This is attributed to the lubricant action of the this compound copolymer, which reduces friction heat generation during mixing. [] This effect is evident in plastogram measurements, showing prolonged equilibrium torque for the blends compared to PVC homopolymer. []
Q4: Beyond PVC modification, are there other applications where this compound plays a role?
A4: this compound has been investigated in the context of electron transfer reactions. [, ] Studies demonstrate that a copolymer of maleic acid and this compound (MA-CVE), classified as a polysoap, exhibits significant retardation effects on the reduction rate of dialkylviologens by sodium dithionite. [, ] This retardation is attributed to the microenvironment created by the MA-CVE, impacting the kinetics of electron transfer. [, ]
Q5: Are there specific structural features of this compound that contribute to its observed effects in these applications?
A5: While the provided research doesn't delve into detailed structure-activity relationships for this compound, some inferences can be made. The long alkyl chain (Cetyl) contributes to its hydrophobic nature. [, ] In the context of PVC blends, this hydrophobicity likely influences its compatibility with PVC and its role as an internal lubricant. [, , ] In the electron transfer studies, this hydrophobicity is key to the interactions with dialkylviologens within the MA-CVE polysoap microenvironment. [, ] The vinyl ether functionality (CH2=CHO-) is crucial for polymerization and copolymerization reactions. []
Q6: What are the potential future research directions for this compound?
A6: Further research could focus on:
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